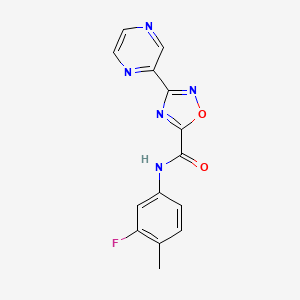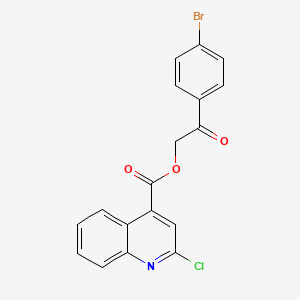
2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a bromophenyl group, a chloroquinoline moiety, and an oxoethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-chloroquinoline-4-carboxylic acid: This can be achieved through the chlorination of quinoline-4-carboxylic acid using reagents such as phosphorus oxychloride (POCl3).
Esterification: The 2-chloroquinoline-4-carboxylic acid is then esterified with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally benign protocols to ensure cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxoethyl ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The bromophenyl group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N).
Major Products
Substitution: Formation of quinoline derivatives with various functional groups.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is utilized in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
相似化合物的比较
Similar Compounds
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate: Another quinoline derivative with similar structural features but different substituents.
2,4,6-Trisubstituted Quinoline Derivatives: Compounds with various substituents on the quinoline ring, offering different chemical and biological properties.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is unique due to the presence of both bromophenyl and chloroquinoline moieties, which confer distinct reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds.
属性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO3/c19-12-7-5-11(6-8-12)16(22)10-24-18(23)14-9-17(20)21-15-4-2-1-3-13(14)15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOZQCQGSXQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene](/img/structure/B3013062.png)
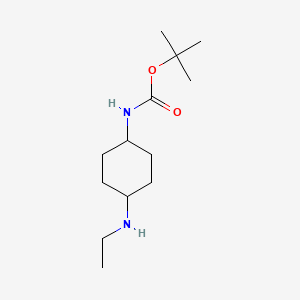
![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)
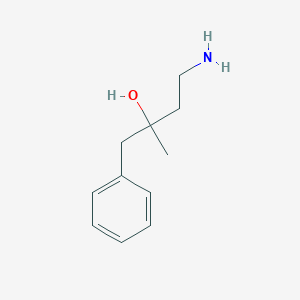
![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)
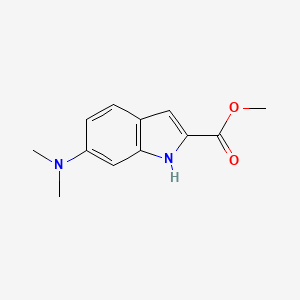
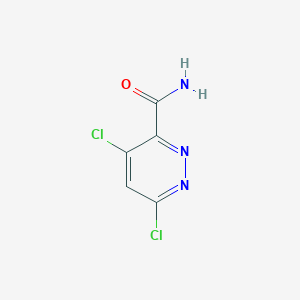
![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

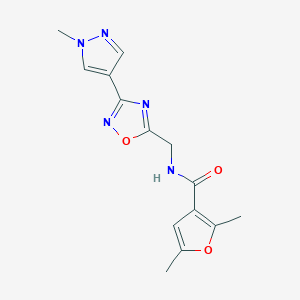
![4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B3013076.png)
